molecular formula C17H21FN4O2 B6021313 N-(2,2-dimethyloxan-4-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide

N-(2,2-dimethyloxan-4-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide

Cat. No.: B6021313
M. Wt: 332.4 g/mol
InChI Key: VGZAQQJCWGAJJN-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxan-4-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a fluorophenyl group, and a dimethyloxan moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyloxan-4-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and dimethyloxan groups. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC)

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Dimethyloxan Group: The dimethyloxan moiety can be attached through an esterification or amidation reaction, depending on the functional groups present on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyloxan-4-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,2-dimethyloxan-4-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyloxan-4-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorophenyl group contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

N-(2,2-dimethyloxan-4-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(2,2-dimethyloxan-4-yl)-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide: This compound has a methoxy group instead of a fluorophenyl group, which may alter its reactivity and biological activity.

    N-(2,2-dimethyloxan-4-yl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-17(2)9-14(7-8-24-17)19-16(23)15-11-22(21-20-15)10-12-3-5-13(18)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZAQQJCWGAJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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